![molecular formula C17H15NO5 B12903801 Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate CAS No. 68207-91-0](/img/structure/B12903801.png)
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction using aryl amines and dimethyl/diethyl acetylenedicarboxylates with 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous due to its metal-free nature, high regioselectivity, shorter reaction time, and broad substrate scope with good yields.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. For example, the preparation of quinoline-2,3-dicarboxylic acid involves reacting a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent .
化学反应分析
Types of Reactions
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, acetylenedicarboxylates, and Vilsmeier reagents. Reaction conditions typically involve moderate temperatures (e.g., 80°C) and solvents such as acetonitrile and toluene .
Major Products
The major products formed from these reactions include diester quinoline derivatives, triesters, and various substituted quinoline compounds .
科学研究应用
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the production of materials such as liquid crystals and dyes.
作用机制
The mechanism of action of diethyl furo[3,2-c]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial and antineoplastic activities . The compound’s structure allows it to interact with biological molecules, disrupting their normal functions and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Fluoroquinolines: These compounds contain a fluorine atom, which enhances their biological activity and provides unique properties.
Uniqueness
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
68207-91-0 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC 名称 |
diethyl furo[3,2-c]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO5/c1-3-21-16(19)13-11-9-18-12-8-6-5-7-10(12)14(11)23-15(13)17(20)22-4-2/h5-9H,3-4H2,1-2H3 |
InChI 键 |
QEQUMAVEVTXQJG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C1C=NC3=CC=CC=C32)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


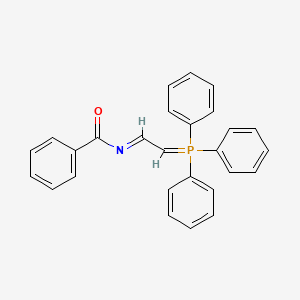
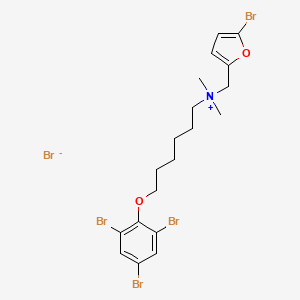


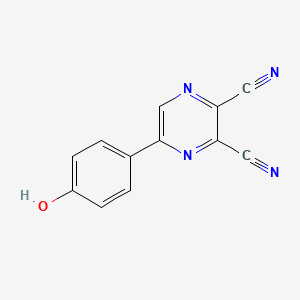

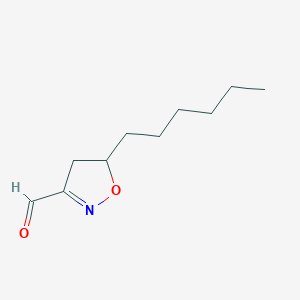
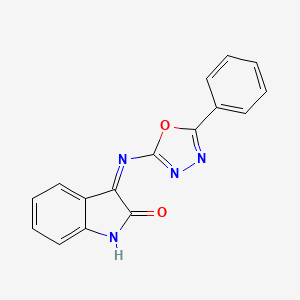
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
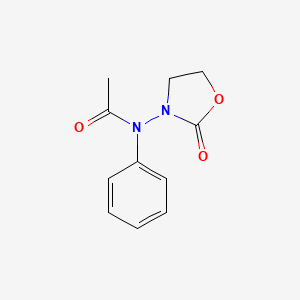
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

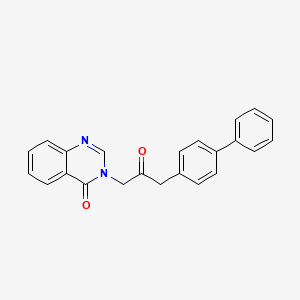
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
